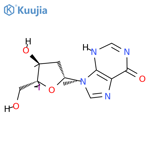

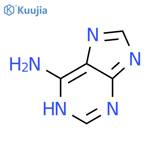

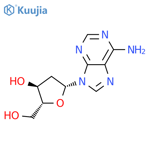

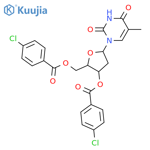

An efficient PyAOP-based C4-amination method for direct access of oxidized 5-methyl-2'-deoxycytidine derivatives

,

Tetrahedron,

2018,

74(49),

7095-7101